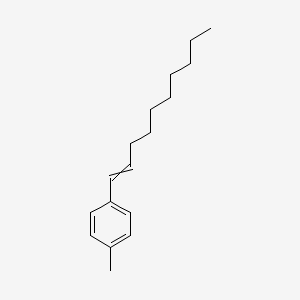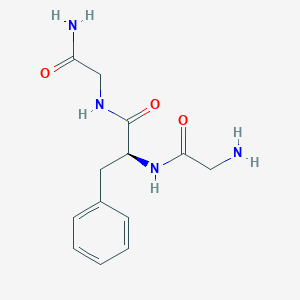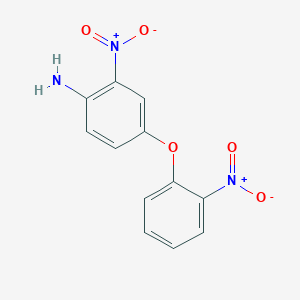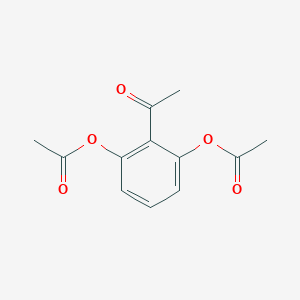
2',6'-Dihydroxyacetophenone, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dihydroxyacetophenone, diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of 2’,6’-dihydroxyacetophenone, where the hydroxyl groups are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Dihydroxyacetophenone, diacetate can be synthesized through the acetylation of 2’,6’-dihydroxyacetophenone. The reaction typically involves treating 2’,6’-dihydroxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for 2’,6’-dihydroxyacetophenone, diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dihydroxyacetophenone, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Scientific Research Applications
2’,6’-Dihydroxyacetophenone, diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,6’-Dihydroxyacetophenone, diacetate depends on its specific application. In biological systems, it may exert its effects through interactions with enzymes or receptors, leading to changes in cellular pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2’,6’-Dihydroxyacetophenone: The parent compound, which lacks the acetyl groups.
2’,4’-Dihydroxyacetophenone: A similar compound with hydroxyl groups at different positions.
2’,5’-Dihydroxyacetophenone: Another isomer with hydroxyl groups at different positions.
Uniqueness
2’,6’-Dihydroxyacetophenone, diacetate is unique due to the specific positioning of its acetylated hydroxyl groups, which can influence its reactivity and biological activity. The acetyl groups can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
144152-28-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3 |
InChI Key |
BQSKGNHSFVZDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
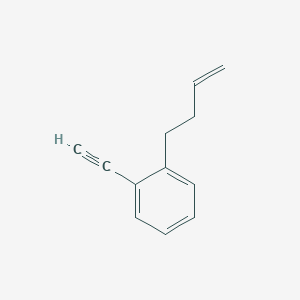
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
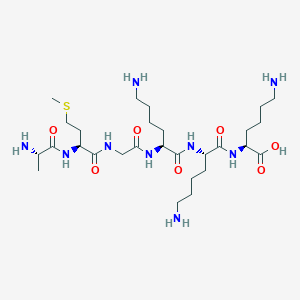
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

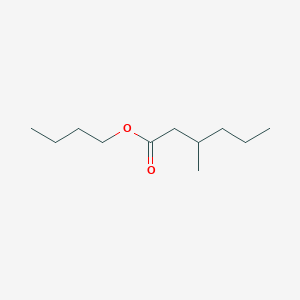

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

